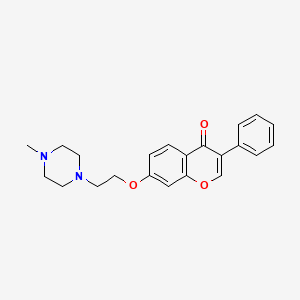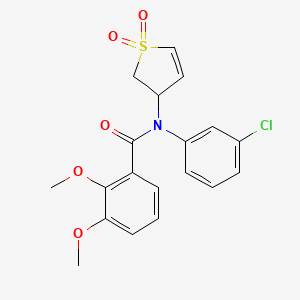
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用機序
Target of Action
Compounds with similar structures, such as those containing a 4-methylpiperazin-1-yl group, have been found to interact with various protein targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
It has been reported that similar compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-cancer and anti-viral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
準備方法
The synthesis of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves several key steps. One common synthetic route starts with the preparation of the chromenone core structure, which can be achieved through the cyclization of appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the chromenone core to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production.
化学反応の分析
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.
For example, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can occur at the piperazine moiety or the chromenone core, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antimicrobial agent. In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
類似化合物との比較
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as other chromenone derivatives and piperazine-containing molecules. These compounds share some structural similarities but may differ in their chemical and biological properties.
For example, other chromenone derivatives may have different substituents on the chromenone core, leading to variations in their reactivity and biological activity. Similarly, piperazine-containing molecules may have different substituents on the piperazine ring, affecting their ability to interact with biological targets.
Some similar compounds include:
- 7-(2-(4-methylpiperazin-1-yl)ethoxy)-2-morpholino-chromen-4-one
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- 4-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
特性
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-18-7-8-19-21(15-18)27-16-20(22(19)25)17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQHBXSXJYERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)


![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)


![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)](/img/structure/B2962783.png)

![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2962789.png)
